N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
The compound appears to contain several functional groups, including a 1,3,4-oxadiazole ring, a benzothiophene ring, and a nitro group. The 1,3,4-oxadiazole ring is a heterocyclic compound, which is a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom . The benzothiophene is a polycyclic aromatic compound that consists of a benzene ring fused to a thiophene ring. The nitro group is a functional group that consists of one nitrogen atom connected to one oxygen atom by a single bond and to a second oxygen atom by a double bond.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,3,4-oxadiazole ring and the benzothiophene ring are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds. This gives these parts of the molecule a certain degree of stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the nitro group, which is a strong electron-withdrawing group, and the benzothiophene ring, which is a conjugated system that can participate in pi stacking interactions .Scientific Research Applications
Synthetic Chemistry and Material Science
One study focused on the Synthesis and in vitro Antidiabetic Screening of Novel Dihydropyrimidine Derivatives highlights the potential of oxadiazole derivatives in the development of antidiabetic agents. The research synthesized a series of compounds by condensation, characterized them using NMR, IR spectroscopy, and mass spectrometry, and evaluated their antidiabetic activity using the α-amylase inhibition assay. This study underscores the role of oxadiazole derivatives in medicinal chemistry, especially in targeting metabolic disorders (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Another aspect of research focuses on Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones , where the utility of fluoro and nitro groups in synthetic pathways is demonstrated. This study provides insights into methodologies for constructing complex molecules, offering a foundation for developing new compounds with potential applications in drug discovery and material science (Lee, Gauthier, & Rivero, 1999).
Biological Applications
In the realm of Anticancer Evaluation , research on the design and synthesis of benzamides incorporating oxadiazole and thiazolyl motifs revealed moderate to excellent anticancer activity against various cancer cell lines. This indicates the promise of such derivatives in developing new therapeutic agents for cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Furthermore, Antimicrobial Research on 1,3,4-oxadiazole derivatives has identified compounds with significant antibacterial activities, demonstrating the utility of oxadiazole derivatives in addressing antibiotic resistance and developing new antimicrobial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Mechanism of Action
Target of Action
Compounds containing the1,3,4-oxadiazole ring, such as this one, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of chemical and biological properties .
Mode of Action
It’s known that1,3,4-oxadiazole derivatives can interact with their targets leading to various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Biochemical Pathways
Compounds with a1,3,4-oxadiazole ring have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
For example, a compound with a 4-fluorophenyl group exhibited nonlinear oral pharmacokinetics in humans .
Result of Action
Compounds with a1,3,4-oxadiazole ring have shown various biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly impact the action of many chemical compounds .
Safety and Hazards
Future Directions
The future research directions for this compound could be quite broad, given the wide range of biological activities exhibited by 1,3,4-oxadiazole derivatives. Potential areas of interest could include further investigations into its anticancer activity, studies of its interactions with various biological targets, and modifications to its structure to enhance its activity or alter its properties .
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN4O4S/c18-11-3-1-9(2-4-11)16-20-21-17(26-16)19-15(23)14-8-10-7-12(22(24)25)5-6-13(10)27-14/h1-8H,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYWWDZXXYPXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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